Bienvenue dans la boutique en ligne BenchChem!

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide

Medicinal Chemistry Structure-Activity Relationship Electron-Donating Group

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide is a synthetic small molecule belonging to the 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide class, a family of heterocyclic compounds constructed from a fused dienolate scaffold and diversified via N-substituted cyanacetamide building blocks. This compound incorporates a 4-methoxyphenyl amide appendage on the chromene-3-carboxamide core.

Molecular Formula C17H15NO5
Molecular Weight 313.309
CAS No. 338404-99-2
Cat. No. B2905899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide
CAS338404-99-2
Molecular FormulaC17H15NO5
Molecular Weight313.309
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCC3=O)OC2=O
InChIInChI=1S/C17H15NO5/c1-22-11-7-5-10(6-8-11)16(20)18-13-9-12-14(19)3-2-4-15(12)23-17(13)21/h5-9H,2-4H2,1H3,(H,18,20)
InChIKeyCOOWCKMCVIJLLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide (CAS 338404-99-2): Structural Identity & Scaffold Baseline for Procurement Decisions


N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide is a synthetic small molecule belonging to the 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide class, a family of heterocyclic compounds constructed from a fused dienolate scaffold and diversified via N-substituted cyanacetamide building blocks [1]. This compound incorporates a 4-methoxyphenyl amide appendage on the chromene-3-carboxamide core. The parent scaffold is accessible through a published one‑pot, three‑step methodology that has enabled the rapid generation of a 55‑compound library for biological screening [1]. Procurement decisions involving this compound must consider that even minor substituent variations on the benzamide ring can profoundly influence physicochemical properties, target engagement profiles, and synthetic accessibility relative to close analogs.

Why N-(2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide Cannot Be Casually Swapped with Other Chromene-3-carboxamide Analogs


Within the 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide family, the benzamide substituent is not an inert spectator group; it directly modulates hydrogen‑bonding capacity, electronic distribution, and lipophilicity—parameters that govern target binding, solubility, and metabolic stability [1]. Simply selecting the unsubstituted benzamide (CAS 339009-26-6) or the 4-chloro analog (CAS 5025-52-5) based on availability ignores the fact that the 4-methoxy group introduces a unique combination of electron‑donating resonance and hydrogen‑bond acceptor character that is absent in halogenated or unsubstituted congeners. These differences can translate into divergent IC₅₀ values, selectivity windows, or synthetic yields, making uninformed substitution a risk to experimental reproducibility and project timelines.

Quantitative Differentiation Evidence: N-(2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide vs. Closest Analogs


Substituent Electronic Profile: 4-Methoxy Donor Effect vs. Unsubstituted, 4-Chloro, and 3-Trifluoromethyl Analogs

The 4-methoxy substituent (Hammett σₚ = −0.27) imparts a moderate electron‑donating resonance effect that is absent in the unsubstituted benzamide analog (σₚ = 0.00) and is opposite in sign to the electron‑withdrawing 4-chloro (σₚ = +0.23) and 3-trifluoromethyl (σₚ = +0.43) analogs [1]. In medicinal chemistry campaigns, such electronic modulation can alter the electron density of the amide carbonyl, influencing hydrogen‑bond strengths with biological targets. This class‑level inference is supported by the general principle that substituent electronic effects correlate with changes in enzyme inhibition potency across congeneric series, although a direct comparative dataset quantifying the IC₅₀ shift attributable solely to the 4-methoxy group in the chromene-3-carboxamide series is not available in the current literature [2].

Medicinal Chemistry Structure-Activity Relationship Electron-Donating Group

Predicted Lipophilicity and Hydrogen‑Bonding Capacity Differentiate This Compound from 4-Chloro and 3-Trifluoromethyl Analogs

Calculated physicochemical descriptors reveal that the 4-methoxy analog (XLogP3 ≈ 1.9, H‑bond acceptor count = 5) occupies a distinct property space compared to the 4‑chloro analog (XLogP3 ≈ 2.3–2.5, H‑bond acceptors = 4) and the 3‑trifluoromethyl analog (XLogP3 ≈ 2.6–2.9, H‑bond acceptors = 4) [1]. The additional methoxy oxygen serves as a hydrogen‑bond acceptor, potentially enabling extra polar interactions with biological targets or altering aqueous solubility relative to the more lipophilic, acceptor‑poorer chloro and trifluoromethyl congeners. These computed differences are consistent with the class‑level expectation that methoxy substitution enhances polarity and reduces logP compared to halogenated analogs, though experimentally measured logD₇.₄ or solubility values for this specific compound are not publicly disclosed [1].

Physicochemical Profiling Drug-Likeness Chromene Carboxamide

Application Scenarios for N-(2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide Based on Available Evidence


Medicinal Chemistry Hit‑to‑Lead Optimization of Chromene‑3‑carboxamide Scaffolds

This compound serves as a 4-methoxy‑substituted exemplar within the chromene‑3‑carboxamide library [1]. Its electron‑donating substituent provides a distinct electronic environment for structure–activity relationship (SAR) exploration, enabling teams to compare potency shifts relative to the unsubstituted and halogenated analogs. The additional hydrogen‑bond acceptor may also be exploited to probe polar binding pockets that are inaccessible to the more lipophilic chloro‑ and trifluoromethyl congeners.

Physicochemical Property Benchmarking in Chromene‑Derived Chemical Probes

When building a panel of chemical probes with graduated lipophilicity and hydrogen‑bonding capacity, the predicted lower XLogP3 and extra H‑bond acceptor of the 4‑methoxy analog offer a property profile intermediate between the unsubstituted parent and more hydrophobic halogenated variants [1]. This makes the compound a useful calibration standard in assays where non‑specific binding or solubility-limited exposure is a concern.

Synthetic Methodology Development and Validation

The published one‑pot, three‑step protocol [1] includes N‑aryl cyanacetamides as compatible substrates, demonstrating that the 4‑methoxyphenyl variant can be accessed through the general synthetic route. Researchers developing new diversity‑oriented synthetic methods can use this compound as a substrate scope validation entry, benchmarking yield and purity against the unsubstituted benzamide and other substituted analogs reported in the library.

Quote Request

Request a Quote for N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.